(1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-5-yl)methanamine

Physicochemical Property Drug Design Solubility

This heterocyclic amine is a critical pre-functionalized building block for C5a receptor (C5aR) modulator libraries, exemplified by the low-nanomolar inverse agonist NDT 9513727. Procuring this scaffold bypasses complex multi-step synthesis, directly accelerating hit-to-lead campaigns in immunology. Its benzodioxole moiety is a key pharmacophore, not an inert carrier, essential for C5aR interaction. The enhanced hydrophilicity (LogP 0.3 vs. benzyl analog) offers a strategic advantage in developing probes with improved aqueous solubility. Derivative CYP3A4 interactions (Ki 80 nM) demonstrate its utility as a privileged template for ADME-tox SAR studies.

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
CAS No. 1538533-66-2
Cat. No. B1474010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-5-yl)methanamine
CAS1538533-66-2
Molecular FormulaC12H13N3O2
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CN3C=NC=C3CN
InChIInChI=1S/C12H13N3O2/c13-4-10-5-14-7-15(10)6-9-1-2-11-12(3-9)17-8-16-11/h1-3,5,7H,4,6,8,13H2
InChIKeyBZSUDTVJIURRKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (1-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-5-yl)methanamine (CAS 1538533-66-2) for Research Use


(1-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-5-yl)methanamine is a heterocyclic amine featuring a benzodioxole moiety N-substituted on an imidazole-5-methanamine scaffold [1]. Its physicochemical properties include a molecular weight of 231.25 g/mol, a calculated LogP of 0.3, and one hydrogen bond donor [1]. The compound is primarily utilized as a synthetic building block or intermediate, most notably as a substructure in the development of potent C5a receptor (C5aR) modulators such as NDT 9513727 [2], and its derivatives have shown interactions with targets like CYP3A4 [3].

Selection Rationale: Why Simple Imidazole Analogs Cannot Replicate the Function of CAS 1538533-66-2


Generic substitution with simpler N-substituted (imidazol-5-yl)methanamine analogs, such as the benzyl derivative, is not functionally equivalent due to the distinct electronic and steric properties of the benzodioxole group. This moiety is a critical pharmacophore for potent C5aR interaction, as exemplified by the compound NDT 9513727, which contains two benzodioxole groups [1]. Replacing this with a simple benzyl group eliminates the specific oxygen-mediated interactions and alters the molecular topology, which in the case of CYP3A4 can shift inhibitory potency by orders of magnitude in downstream derivatives [2]. This demonstrates that the benzodioxole group is not an inert carrier but a key determinant of biological activity in probe and drug discovery settings.

Quantitative Differentiation Guide for (1-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-5-yl)methanamine


Enhanced Polarity vs. Benzyl Analog: LogP Comparison

The target compound demonstrates a significantly lower lipophilicity compared to its direct benzyl analog, (1-benzyl-1H-imidazol-5-yl)methanamine. The calculated partition coefficient (XLogP3-AA) for the target compound is 0.3 [1], while the benzyl analog is 1.1 [2]. This quantitative difference is directly attributable to the oxygen atoms in the benzodioxole ring [1]. The data constitutes a cross-study comparable dimension, as values are sourced from the same PubChem computational pipeline.

Physicochemical Property Drug Design Solubility

Steric and Electronic Influence: Hydrogen Bond Acceptor Capacity

The benzodioxole moiety introduces two additional hydrogen bond acceptor atoms that are absent in simple benzyl or alkyl derivatives. The target compound has 4 hydrogen bond acceptors [1], in contrast to 2 for the benzyl analog (1-benzyl-1H-imidazol-5-yl)methanamine [2]. This directly impacts its potential for forming intermolecular interactions with biological targets, a class-level inference strongly supported by the 80 nM Ki of a derivative incorporating this scaffold against CYP3A4 [3], where the added oxygen atoms contribute to binding.

Medicinal Chemistry Structure-Activity Relationship Ligand Design

Validated Scaffold for Potent C5a Receptor Antagonism

Serving as the core scaffold for the C5a receptor inverse agonist NDT 9513727, this compound's benzodioxole-imidazole framework is essential for high-affinity receptor binding. NDT 9513727 achieves an IC50 of 1.1 to 9.2 nM in functional assays and 11.6 nM in radioligand binding studies against the human C5aR [1]. This level of potency is a class-level inference for the scaffold's potential, standing in stark contrast to simple 1-benzyl or 1-alkyl imidazole methanamine building blocks, which are not associated with such potent, therapeutically relevant GPCR modulation.

Inflammation GPCR Immunology

High-Impact Application Scenarios for CAS 1538533-66-2


Design and Synthesis of Focused C5aR Modulator Libraries

For immunology groups investigating the C5a receptor, this compound is the essential starting material to generate focused libraries. As demonstrated by the development of the low-nanomolar inverse agonist NDT 9513727, the benzodioxole-imidazole-methanamine scaffold is a validated entry point for probing this target [1]. Procuring the pre-functionalized building block CAS 1538533-66-2 bypasses a complex multi-step synthesis, significantly accelerating hit-to-lead campaigns.

Optimization of CYP3A4 Inhibition Profiles

In ADME-tox structure-activity relationship studies, a derivative of this compound exhibited an 80 nM Ki against human CYP3A4 [2]. This scaffold can therefore serve as a privileged template to explore specific P450 enzyme interactions, with its enhanced polarity (LogP of 0.3) and hydrogen bond capacity [3] providing handles for fine-tuning selectivity and reducing lipophilicity-driven off-target effects.

Development of High-Solubility Chemical Probes

When assay solubility or non-specific binding is a concern, this compound offers a physicochemical advantage over structurally similar N-benzyl building blocks. An XLogP3-AA of 0.3 [3] represents a 6.3-fold increase in hydrophilicity compared to its benzyl analog, making it a strategically superior choice for developing chemical probes with improved aqueous solubility profiles without sacrificing the core pharmacophore.

Quote Request

Request a Quote for (1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-5-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.